

A Comparative Guide to the Thermal Analysis of Metal Picrates

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of various metal picrates, supported by experimental data from established analytical techniques. Understanding the thermal stability and decomposition characteristics of these energetic materials is crucial for their safe handling, storage, and application in research and development.

Data Presentation: Thermal Properties of Metal Picrates

The following table summarizes key quantitative data from the thermal analysis of different metal picrates. These values provide a comparative overview of their thermal stability.



Metal Picrate	Decompositio n Onset Temperature (°C)	Activation Energy (kJ/mol)	Heat of Decompositio n (J/g)	Notes
Picric Acid	Decomposes ~430 K (157 °C)	-	5590	Melts around 122°C.[1]
Chromium (Cr) Picrate	-	204.1	-	Higher strike sensitivity than picric acid.[2]
Manganese (Mn) Picrate	Lower than Picric Acid	108.1	Lower than Picric Acid	Contains crystal water.[2]
Cobalt (Co) Picrate	Lower than Picric Acid	132.3	Lower than Picric Acid	Contains crystal water.[2]
Nickel (Ni) Picrate	-	184.3	-	Contains crystal water.[2]
Iron (Fe) Picrate	Decomposes before dehydration	-	-	Contains eight or more water molecules of crystallization, leading to low sensitivity to friction and impact.[3]
Copper (Cu) Picrate	Lower than Picric Acid	-	Lower than Picric Acid	Typically exists as a trihydrate or tetrahydrate.[4] [5]
Lithium (Li) Picrate	Higher than Picric Acid	127.4	Lower than Picric	Exists as a hydrate.[6]
Sodium (Na) Picrate	Higher than Picric Acid	151.3	Lower than Picric Acid	Exists as a hydrate.[6]



Potassium (K) Picrate	Higher than Picric Acid	207.9	Lower than Picric Acid	Anhydrous.[6]
Rubidium (Rb) Picrate	Higher than Picric Acid	204.9	Lower than Picric Acid	Anhydrous.[6]
Cesium (Cs) Picrate	Higher than Picric Acid	172.8	Lower than Picric Acid	Anhydrous.[6]
Magnesium (Mg) Picrate	Higher than Picric Acid	125.6	4141	Contains significant crystalline water. [1]
Calcium (Ca) Picrate	Higher than Picric Acid	140.3	4397	Contains significant crystalline water. [1]
Strontium (Sr) Picrate	Higher than Picric Acid	171.3	4094	More sensitive to impact than picric acid.[1]
Barium (Ba) Picrate	Higher than Picric Acid	257.7	3662	More sensitive to impact than picric acid.[1]
Lead (Pb) Picrate	Lower than Sodium Picrate	Varies with synthesis	Lower than Picric Acid	High strike sensitivity, low friction sensitivity due to crystalline water.[7][8]

Experimental Protocols

The data presented in this guide are primarily derived from three key thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA).[9][10][11]

Differential Scanning Calorimetry (DSC)



- Objective: To measure the heat flow into or out of a sample as a function of temperature.
 This technique is used to determine decomposition temperatures, phase transitions (like melting), and heats of reaction.[9][11]
- · Methodology:
 - A small, precisely weighed sample (typically 1-5 mg) of the metal picrate is placed in a sealed aluminum or copper pan.
 - o An empty, sealed pan is used as a reference.
 - The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
 - The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - Exothermic events (e.g., decomposition) result in a positive heat flow, while endothermic events (e.g., melting) result in a negative heat flow.

Thermogravimetric Analysis (TGA)

- Objective: To measure the change in mass of a sample as a function of temperature. TGA is
 used to determine the thermal stability, moisture content, and decomposition kinetics of
 materials.[9][11]
- Methodology:
 - A small sample of the metal picrate is placed in a sample pan, which is suspended from a sensitive microbalance.
 - The sample is heated in a furnace under a controlled atmosphere and heating rate.
 - The mass of the sample is continuously monitored as the temperature increases.
 - A plot of mass versus temperature reveals the temperatures at which mass loss occurs, indicating dehydration or decomposition.

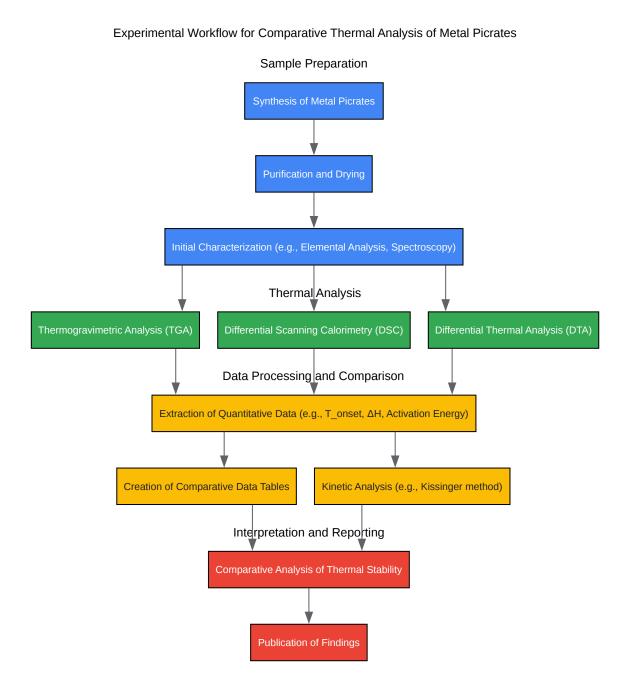


Differential Thermal Analysis (DTA)

- Objective: To measure the temperature difference between a sample and an inert reference
 material as they are subjected to the same temperature program. DTA is used to detect
 thermal events like phase transitions and decompositions.[9][11]
- Methodology:
 - The sample and an inert reference material (e.g., alumina) are placed in separate holders within a furnace.
 - Thermocouples are placed in contact with both the sample and the reference.
 - The furnace temperature is increased at a constant rate.
 - The temperature difference between the sample and the reference is recorded. An
 exothermic event in the sample will cause its temperature to rise above the reference,
 while an endothermic event will cause it to lag behind.

Mandatory Visualization





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Caption: Workflow for comparative thermal analysis of metal picrates.



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